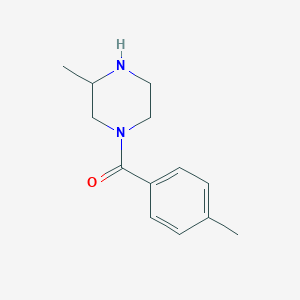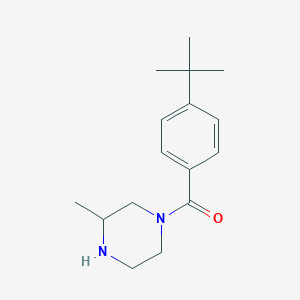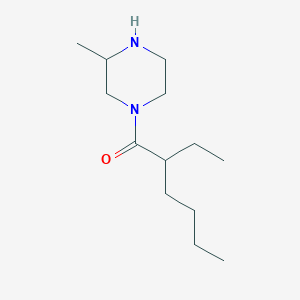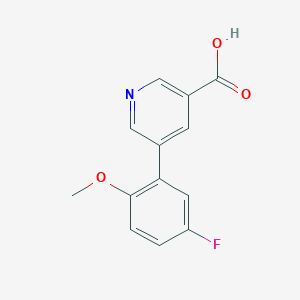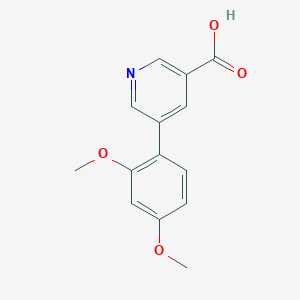
(S)-1-N-Boc-3-Vinyl-pyrrolidine
描述
-(S)-1-N-Boc-3-Vinyl-pyrrolidine (S-1-BVP) is an important organic compound used in a wide variety of scientific research and laboratory experiments. It is a chiral, amino acid-based molecule that has been studied and used in a variety of research fields, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of (S)-1-N-Boc-3-Vinyl-pyrrolidine is not yet fully understood. However, it is known to interact with certain enzymes, such as the enzyme thiolase, and is believed to affect the activity of these enzymes. It is also believed to interact with certain receptor sites in the body, and is believed to be involved in the regulation of certain cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of (S)-1-N-Boc-3-Vinyl-pyrrolidine are not yet fully understood. However, it is believed to affect the activity of certain enzymes, and is believed to be involved in the regulation of certain cellular processes. It is also believed to interact with certain receptor sites in the body, and may be involved in the regulation of certain hormones.
实验室实验的优点和局限性
(S)-1-N-Boc-3-Vinyl-pyrrolidine has several advantages for laboratory experiments. It is a stable compound and can be stored for long periods of time. It is also a chiral molecule, which makes it useful for the synthesis of drug compounds. Additionally, it is relatively inexpensive and easy to obtain. However, it is important to note that (S)-1-N-Boc-3-Vinyl-pyrrolidine is not approved for use in humans and should only be used in laboratory experiments.
未来方向
There are several potential future directions for (S)-1-N-Boc-3-Vinyl-pyrrolidine research. One possible direction is to further investigate its mechanism of action and biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in medicinal chemistry and pharmacology. Finally, further research could be done to explore its potential use in enzyme-catalyzed reactions and its potential interactions with other compounds in the body.
科学研究应用
(S)-1-N-Boc-3-Vinyl-pyrrolidine has been used in a variety of scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, it has been used as a chiral building block for the synthesis of a variety of drug compounds. In biochemistry, it has been used as a substrate for enzyme-catalyzed reactions, and in pharmacology, it has been used to study the effects of drugs on the body.
属性
IUPAC Name |
tert-butyl (3S)-3-ethenylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-5-9-6-7-12(8-9)10(13)14-11(2,3)4/h5,9H,1,6-8H2,2-4H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWBHQLFAKSRML-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



